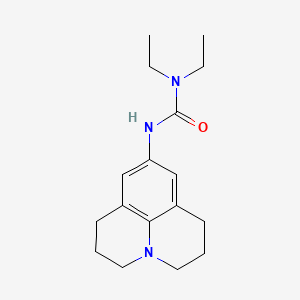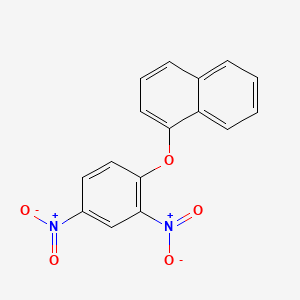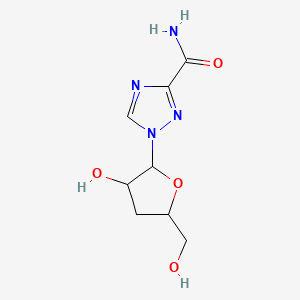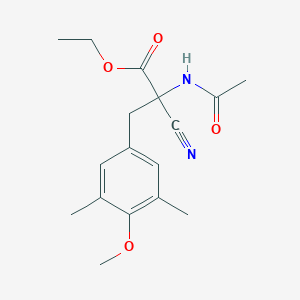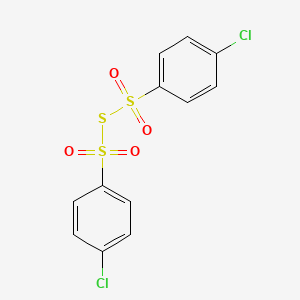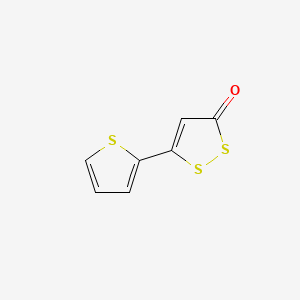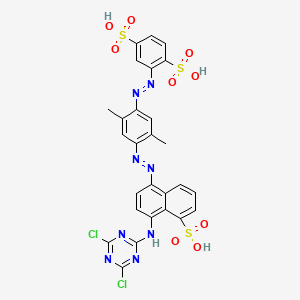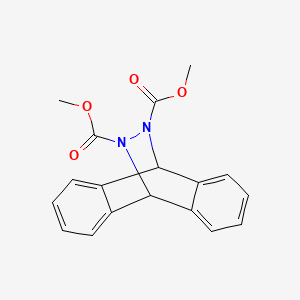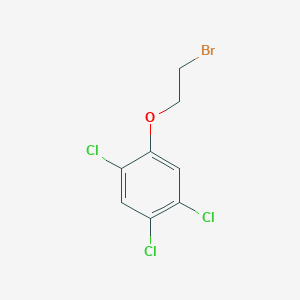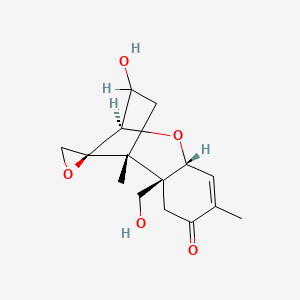![molecular formula C7H4N2O4S B12794377 [2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate CAS No. 89642-00-2](/img/structure/B12794377.png)
[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 525335 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NSC 525335 involves the induction of neural stem cells from human pluripotent stem cells. This process typically uses a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells in one week with high efficiency. The medium consists of Neurobasal Medium and Neural Induction Supplement, along with other reagents such as Advanced DMEM/F-12, Geltrex LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix, and Rock Inhibitor Y27632 .
Industrial Production Methods
Industrial production of NSC 525335 involves large-scale cell culture systems. These systems use advanced bioreactors and automated processes to ensure consistent quality and yield. The cells are cultured in a controlled environment with precise temperature, humidity, and gas composition to optimize growth and differentiation.
Chemical Reactions Analysis
Types of Reactions
NSC 525335 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 525335 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from the reactions involving NSC 525335 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds with different functional groups.
Scientific Research Applications
NSC 525335 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Plays a crucial role in the study of neural stem cells and their differentiation into neurons and glial cells.
Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of NSC 525335 involves its interaction with specific molecular targets and pathways. It modulates gene expression and cellular processes, leading to the differentiation of neural stem cells into neurons and glial cells. The compound influences pathways related to cell growth, survival, and differentiation, making it a valuable tool for studying neurodegenerative diseases .
Comparison with Similar Compounds
NSC 525335 can be compared with other similar compounds used in neural stem cell research, such as:
NSC 34: A motor-neuron-like cell line used for studying neurodegenerative diseases.
NSC 23766: A specific inhibitor of the Rac1 GTPase, used in various biological studies.
NSC 87877: An inhibitor of the SHP2 phosphatase, used in cancer research.
NSC 525335 is unique due to its specific properties and applications in neural stem cell research and neurodegenerative disease studies. Its ability to modulate gene expression and cellular processes sets it apart from other compounds .
Properties
CAS No. |
89642-00-2 |
|---|---|
Molecular Formula |
C7H4N2O4S |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
[2-(5-nitrofuran-2-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H4N2O4S/c8-4-14-3-5(10)6-1-2-7(13-6)9(11)12/h1-2H,3H2 |
InChI Key |
XZNUULAFBCCPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


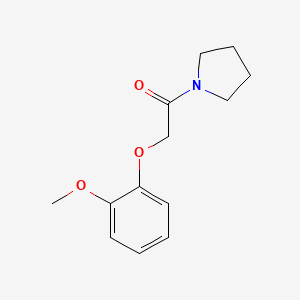
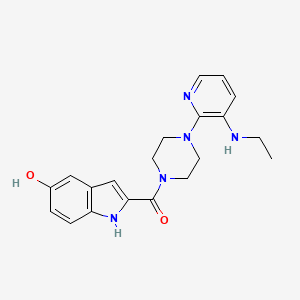

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
